molecular formula C4H3ClO2S2 B1351042 Thiophene-3-sulfonyl Chloride CAS No. 51175-71-4

Thiophene-3-sulfonyl Chloride

Cat. No.: B1351042
CAS No.: 51175-71-4
M. Wt: 182.7 g/mol
InChI Key: YSPWSQNKRBSICH-UHFFFAOYSA-N
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Description

Thiophene-3-sulfonyl Chloride is a chemical compound with the molecular formula C4H3ClO2S2 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the use of sulfonyl chlorides. One method involves the use of N-chlorosuccinimide in chlorosulfonation . Another method involves the use of functionalized alkynes in a cyclization process .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H3ClO2S2 .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, they can participate in nucleophilic substitutions . They can also undergo reactions with Grignard reagents to form sulfinates .

Scientific Research Applications

Antioxidant Activity and Synthesis of Thiophenyl-chalcone Derivatives

Thiophene-3-sulfonyl chloride derivatives have been synthesized and evaluated for their antioxidant activities. For example, thiophenyl-chalcone derivatives exhibit high antioxidant activity, with specific compounds outperforming well-known antioxidants like quercetin. These findings suggest potential applications in designing antioxidant agents (Sönmez, Gür, & Sahin, 2023).

Cytotoxicity Studies

Research into aminomethylselenopheno[3,2-b]thiophene sulfonamides, synthesized from thiophene-2-sulfonamides, has explored the cytotoxicity of these compounds against various cancer cell lines, indicating their potential use in developing anticancer therapies (Arsenyan, Rubina, & Domracheva, 2016).

Computational Studies on Molecular Properties

Thiophene sulfonamide derivatives have been computationally studied for their structural and molecular properties, including their potential in drug manufacturing. These studies provide insights into the electronic structure and stability of such compounds, contributing to the design of new drugs with optimized properties (Mubarik et al., 2021).

Synthesis of Antimicrobial Agents

Thiophene derivatives synthesized from thiophene-2-sulfonyl chloride have been evaluated for their antimicrobial activity. These studies have led to the development of new compounds with potential applications as antimicrobial agents (El-Maghraby & Mohamed, 2007).

Mechanism of Action

Target of Action

Thiophene-3-sulfonyl Chloride is a synthetic compound that is used in various chemical reactions. It is primarily used as a reagent in the synthesis of other compounds . The primary targets of this compound are the molecules it reacts with during these synthesis processes.

Mode of Action

This compound is an electrophile, meaning it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) compounds . This property allows it to participate in various types of chemical reactions, including substitution reactions . In these reactions, this compound interacts with its targets by exchanging one or more of its atoms with atoms in the target molecule, leading to the formation of new compounds.

Biochemical Pathways

The compounds synthesized using this compound can have various biological activities and can interact with different biochemical pathways depending on their structure and properties .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. The properties and effects of these compounds can vary widely depending on their structure and the conditions under which they were synthesized .

Safety and Hazards

Thiophene-3-sulfonyl Chloride is known to cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. It should be handled while wearing protective gloves, clothing, and eye or face protection. It should be used only outdoors or in a well-ventilated area .

Future Directions

Future research in the field of thiophene derivatives is likely to focus on the development of novel catalytic methods for transformations, as these have the potential to provide more versatile and sustainable approaches . There is also interest in exploring the use of thiophene derivatives in the synthesis of regioregular polythiophenes, which have fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Properties

IUPAC Name

thiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPWSQNKRBSICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380028
Record name Thiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51175-71-4
Record name Thiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiophene-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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